molecular formula C23H26N6O5S B11200823 methyl 2-[({2-[3-(ethylcarbamoyl)piperidin-1-yl]-7-oxo[1,3]thiazolo[4,5-d]pyrimidin-6(7H)-yl}acetyl)amino]benzoate

methyl 2-[({2-[3-(ethylcarbamoyl)piperidin-1-yl]-7-oxo[1,3]thiazolo[4,5-d]pyrimidin-6(7H)-yl}acetyl)amino]benzoate

Cat. No.: B11200823
M. Wt: 498.6 g/mol
InChI Key: GJKHJNHPPSPTGZ-UHFFFAOYSA-N
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Description

Methyl 2-(2-{2-[3-(ethylcarbamoyl)piperidin-1-yl]-7-oxo-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl}acetamido)benzoate is a complex organic compound that features a thiazole ring, a piperidine ring, and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(2-{2-[3-(ethylcarbamoyl)piperidin-1-yl]-7-oxo-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl}acetamido)benzoate typically involves multi-step organic synthesisKey reagents include ethyl isocyanate for the carbamoyl group and various catalysts to facilitate the formation of the thiazole and piperidine rings .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and purification methods.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(2-{2-[3-(ethylcarbamoyl)piperidin-1-yl]-7-oxo-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl}acetamido)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the piperidine and thiazole rings.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional hydroxyl or carbonyl groups, while substitution reactions could introduce new alkyl or aryl groups.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe or ligand in biochemical assays.

    Medicine: The compound’s structural features suggest potential as a pharmaceutical agent, particularly in the development of drugs targeting specific enzymes or receptors.

    Industry: It could be used in the development of new materials or as a catalyst in certain chemical processes.

Mechanism of Action

The mechanism of action for methyl 2-(2-{2-[3-(ethylcarbamoyl)piperidin-1-yl]-7-oxo-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl}acetamido)benzoate likely involves interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting their activity or altering their function. Pathways involved could include signal transduction pathways or metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-(2-{2-[3-(ethylcarbamoyl)piperidin-1-yl]-7-oxo-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl}acetamido)benzoate is unique due to its combination of a thiazole ring, a piperidine ring, and a benzoate ester. This combination of structural features is not commonly found in other compounds, making it a valuable target for research and development.

Properties

Molecular Formula

C23H26N6O5S

Molecular Weight

498.6 g/mol

IUPAC Name

methyl 2-[[2-[2-[3-(ethylcarbamoyl)piperidin-1-yl]-7-oxo-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetyl]amino]benzoate

InChI

InChI=1S/C23H26N6O5S/c1-3-24-20(31)14-7-6-10-28(11-14)23-27-19-18(35-23)21(32)29(13-25-19)12-17(30)26-16-9-5-4-8-15(16)22(33)34-2/h4-5,8-9,13-14H,3,6-7,10-12H2,1-2H3,(H,24,31)(H,26,30)

InChI Key

GJKHJNHPPSPTGZ-UHFFFAOYSA-N

Canonical SMILES

CCNC(=O)C1CCCN(C1)C2=NC3=C(S2)C(=O)N(C=N3)CC(=O)NC4=CC=CC=C4C(=O)OC

Origin of Product

United States

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